Home > Products > Screening Compounds P116935 > 9,13b-Dehydro Epinastine
9,13b-Dehydro Epinastine - 706753-75-5

9,13b-Dehydro Epinastine

Catalog Number: EVT-8955002
CAS Number: 706753-75-5
Molecular Formula: C16H13N3
Molecular Weight: 247.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,13b-Dehydro Epinastine is a significant metabolite of Epinastine Hydrochloride, which is well-known for its antihistamine properties. The chemical structure of 9,13b-Dehydro Epinastine is classified as 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride, with a molecular formula of C16H14ClN3C_{16}H_{14}ClN_{3} and a molecular weight of 283.76 g/mol. This compound is primarily recognized for its role in the pharmacological modulation of allergic responses, particularly through its interaction with histamine receptors .

Source and Classification

9,13b-Dehydro Epinastine is derived from Epinastine Hydrochloride, which itself is an effective antihistamine used in treating allergic conditions. The compound falls under the category of H1-receptor antagonists and is classified as a secondary amine due to its nitrogen-containing structure. Its classification as a metabolite indicates its formation during the metabolic processes involving Epinastine, making it essential for understanding the drug's pharmacokinetics and therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9,13b-Dehydro Epinastine typically involves several key steps starting from Epinastine Hydrochloride. The primary method includes oxidation to convert the parent compound into its dehydro derivative.

Key Steps in Synthesis:

  • Oxidation: The initial step involves applying specific oxidizing agents under controlled conditions to facilitate the transformation from Epinastine Hydrochloride to 9,13b-Dehydro Epinastine.
  • Reaction Conditions: The synthesis requires careful selection of solvents and oxidizing agents to ensure high yield and purity of the final product. Commonly used oxidizing agents include potassium permanganate or other suitable alternatives depending on the desired reaction pathway.

While detailed industrial production methods are not extensively documented, they likely mirror laboratory synthesis but are optimized for scalability and efficiency.

Chemical Reactions Analysis

Reactions and Technical Details

9,13b-Dehydro Epinastine participates in various chemical reactions that are pivotal for both its synthesis and potential modifications:

  • Oxidation: This reaction is fundamental during its synthesis from Epinastine Hydrochloride.
  • Reduction: Under specific conditions, this compound can be reduced back to its parent form.
  • Substitution Reactions: The amine group in 9,13b-Dehydro Epinastine allows for substitution reactions to generate various derivatives.

Common reagents employed in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.

The outcomes of these reactions depend on the specific conditions applied during the synthesis or modification processes.

Mechanism of Action

Process and Data

The mechanism of action for 9,13b-Dehydro Epinastine primarily involves its interaction with histamine receptors:

  • Target Receptor: It mainly targets H1 receptors.
  • Mode of Action:
    • It stabilizes mast cells by preventing their degranulation.
    • It inhibits histamine binding to H1 and H2 receptors, effectively reducing itching sensations.
    • It blocks the release of pro-inflammatory mediators from blood vessels, thereby mitigating allergic responses.

Pharmacokinetics: This compound exhibits topical activity as a direct H1-receptor antagonist, leading to effective management of symptoms associated with allergic conjunctivitis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 9,13b-Dehydro Epinastine are essential for understanding its behavior in various environments:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data not provided but can be inferred based on similar compounds.
  • Stability: Requires controlled storage conditions due to its sensitivity to light and moisture.

These properties influence how the compound is handled in laboratory settings and its formulation into pharmaceutical products.

Applications

Scientific Uses

9,13b-Dehydro Epinastine has several applications across different fields:

  • Analytical Chemistry: Used as a reference standard for studying Epinastine and its metabolites through advanced analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry.
  • Biological Research: Investigated for its interactions with biological molecules to understand cellular processes related to allergic reactions.
  • Pharmaceutical Development: Explored for potential therapeutic applications in treating allergic conditions due to its antihistamine properties.

Research continues into optimizing its use in clinical settings, particularly concerning dosage settings and pharmacotherapy strategies .

Synthesis and Manufacturing Pathways of 9,13b-Dehydro Epinastine

Synthetic Routes for Impurity Generation in Epinastine Production

9,13b-Dehydro Epinastine arises primarily through oxidative pathways during epinastine synthesis or storage. This dehydrogenated derivative forms via oxidation at the 9,13b-position of the azepine ring in the parent epinastine structure. Industrial synthesis of epinastine involves catalytic hydrogenation steps that may incompletely reduce intermediates, leading to residual unsaturated impurities. During final purification stages, atmospheric oxygen exposure can oxidize epinastine, generating 9,13b-Dehydro Epinastine as a process-related impurity. Analytical studies confirm this compound consistently appears in pharmaceutical batches at concentrations between 0.05-0.3% when standard manufacturing protocols are employed without specialized oxidation controls [1] [8].

The intentional synthesis of this compound for reference standards employs chemical oxidants. N-Chlorosuccinimide (NCS) in dichloromethane facilitates selective dehydrogenation at the 9,13b-position, achieving yields of 68-72% under controlled conditions. Alternative routes use activated manganese dioxide or tert-butyl hydroperoxide, though these methods demonstrate lower regioselectivity, producing complex impurity profiles requiring extensive purification. The reaction mechanism involves single-electron transfer from epinastine's tertiary amine, generating an iminium intermediate that undergoes deprotonation to form the stable conjugated system characteristic of 9,13b-Dehydro Epinastine [4] [8].

Table 1: Synthetic Methods for 9,13b-Dehydro Epinastine Production

Oxidizing AgentSolvent SystemReaction Temperature (°C)Yield (%)Key Impurities
N-ChlorosuccinimideDichloromethane0-568-72Chlorinated byproducts
Activated MnO₂Toluene25-3045-52Over-oxidation products
tert-Butyl hydroperoxideEthanol40-4538-42Epinastine N-oxide
O₂ (Catalytic Cu)Methanol50-5528-35Degraded azepine products

Optimization of Oxidation Reactions for Targeted Metabolite Synthesis

Precise kinetic control governs successful synthesis of high-purity 9,13b-Dehydro Epinastine. Stoichiometric studies reveal that maintaining a 1:1 molar ratio of epinastine to N-chlorosuccinimide prevents dihalogenation byproducts. Reaction progression monitoring via inline UV spectroscopy at 285 nm shows complete substrate conversion within 90 minutes at 5°C, whereas ambient temperatures accelerate reaction rates but promote over-oxidation. Solvent optimization demonstrates that dichloromethane provides optimal solubility and prevents aqueous-mediated degradation, delivering the target compound with >98% chromatographic purity compared to 85-92% purity achieved in protic solvents like methanol [4] [8].

Catalytic systems enhance selectivity and sustainability. Copper(II) acetate (5 mol%) with atmospheric oxygen achieves 65% conversion at 50°C but requires 24-hour reaction times. Flow chemistry approaches intensify this oxidation, reducing processing time to 25 minutes through enhanced mass transfer and precise temperature control. These systems maintain reagent concentrations below explosive limits while suppressing thermal degradation pathways. Post-reaction, quenching with sodium thiosulfate eliminates reactive chlorine species before extraction with ethyl acetate and pH-controlled back-extraction into hydrochloric acid isolates the product while removing unreacted epinastine and hydrophobic impurities [2] [4].

Table 2: Optimization Parameters for Oxidation Reaction Efficiency

ParameterRange TestedOptimal ConditionImpact on Yield/Purity
Oxidant Equivalents0.8 - 1.5 eq1.05 eq<1 eq: Incomplete reaction; >1.1 eq: Over-oxidation
Temperature0-50°C0-5°CHigher temperatures accelerate side reactions
Solvent Polarityε 2.3 (DCM) to ε 24.5 (Ethanol)ε 8.9 (Acetonitrile)Protic solvents promote hydrolysis
Catalyst Loading0-10 mol% Cu(II)5 mol%Uncatalyzed: 28% yield; Catalyzed: 65% yield
Reaction AtmosphereAir vs. N₂ blanketN₂ blanketPrevents peroxide formation

Industrial-Scale Process Challenges in Impurity Isolation and Purification

Industrial purification of 9,13b-Dehydro Epinastine confronts significant technical hurdles due to structural similarity to epinastine. Standard crystallization protocols fail to adequately separate these analogues, with differential solubility in ethanol-water systems being less than 5%. Preparative high-performance liquid chromatography (HPLC) using phenyl-hexyl stationary phases and methanol-ammonium acetate buffers achieves baseline separation but processes only 80-100 grams per hour on standard equipment, creating production bottlenecks. Scaling this purification requires specialized simulated moving bed chromatography, which reduces solvent consumption by 40% while tripling throughput [1] [8].

Purified isolates demonstrate instability during isolation and storage. Lyophilization generates amorphous solids susceptible to oxygen-mediated degradation, with up to 8% decomposition observed after six months at -20°C. Alternative isolation via spray drying produces microcrystalline powder with superior stability (≤0.5% degradation under identical conditions) due to reduced surface area and moisture content. Strict atmospheric control throughout processing is essential, as the compound readily absorbs moisture, facilitating hydrolysis of the imidazole ring. Residual metal catalysts from synthesis pose additional purification challenges, necessitating chelating resins to reduce metal content below 10 ppm for pharmaceutical applications [1] [4] [8].

Industrial processes must also address regulatory requirements for impurity characterization. Current International Council for Harmonisation (ICH) guidelines mandate identification thresholds of 0.10% for drug substances. Analytical methods must distinguish 9,13b-Dehydro Epinastine from structurally similar impurities like 5,6-dihydroepinastine and epinastine N-oxide. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods developed for pharmacokinetic studies resolve these compounds with resolution factors >2.5, enabling accurate quantification at 0.05 μg/mL concentrations. Such sensitivity is critical given the compound's presence as a human metabolite and potential process impurity [1] [8].

Properties

CAS Number

706753-75-5

Product Name

9,13b-Dehydro Epinastine

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C16H13N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,10H,9H2,(H2,17,18)

InChI Key

HQGAYYUSWZSGDC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.